
Budesonide Impurity 6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Budesonide Impurity 6: is a chemical compound that is often encountered as a byproduct in the synthesis of budesonide, a glucocorticosteroid used primarily for the treatment of asthma and other inflammatory conditions. This impurity is significant in the pharmaceutical industry as it needs to be identified, quantified, and controlled to ensure the safety and efficacy of the final drug product.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of budesonide and its impurities, including Budesonide Impurity 6, typically involves the reaction of 16α-hydroxy prednisolone with butyraldehyde in the presence of a catalyst such as perchloric acid. This reaction occurs in a solvent like 1,4-dioxane and results in a mixture of epimers . The reaction conditions, including temperature and residence time, are carefully controlled to optimize the yield and purity of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of budesonide and its impurities can be carried out using a continuous flow process. This method involves pumping the reactants through a flow reactor under controlled conditions, which allows for better control over the reaction parameters and can be scaled up for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: Budesonide Impurity 6 can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for the identification and characterization of the impurity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the impurity.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of hydroxylated derivatives, while reduction could yield deoxygenated products .
Wissenschaftliche Forschungsanwendungen
Budesonide Impurity 6 has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Wirkmechanismus
it is likely to share some structural and functional similarities with budesonide, which exerts its effects by binding to glucocorticoid receptors and modulating the expression of anti-inflammatory proteins . This interaction helps reduce inflammation and immune responses in the body.
Vergleich Mit ähnlichen Verbindungen
Budesonide: The parent compound, used as a medication for asthma and other inflammatory conditions.
6-Beta-Hydroxy Budesonide: Another impurity of budesonide, which is structurally similar but differs in the position of hydroxylation.
Uniqueness: Budesonide Impurity 6 is unique in its specific structural configuration and the conditions under which it is formed. Its identification and control are crucial for ensuring the purity and safety of budesonide as a pharmaceutical product .
Eigenschaften
IUPAC Name |
[2-(17-acetyloxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30O7/c1-14(26)31-13-21(30)25(32-15(2)27)10-8-19-18-6-5-16-11-17(28)7-9-23(16,3)22(18)20(29)12-24(19,25)4/h7,9,11,18-19,22H,5-6,8,10,12-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKSQQOMYDIKJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2CCC4=CC(=O)C=CC34C)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
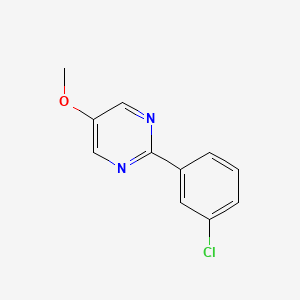
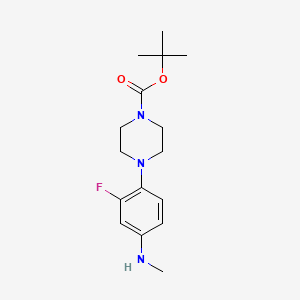

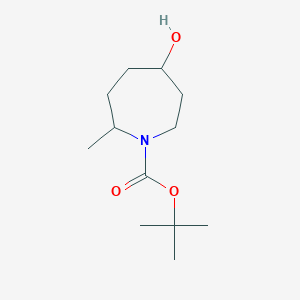
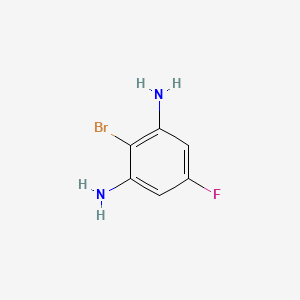
![2-Methylspiro[3.4]octan-5-ol](/img/structure/B13888136.png)


![2-Amino-5-[[amino(hydrazinyl)methylidene]amino]pentanoic acid;8-hydroxy-5,7-dinitronaphthalene-2-sulfonic acid](/img/structure/B13888144.png)
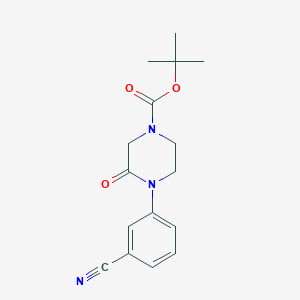
![2-[4-(Aminomethyl)-6-(trifluoromethyl)pyridin-3-yl]acetic acid](/img/structure/B13888155.png)
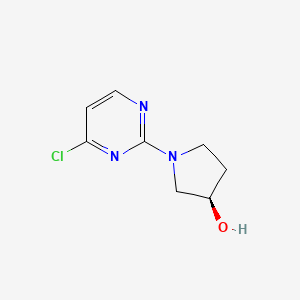
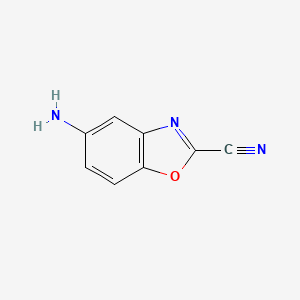
![4-Oxaspiro[2.5]octan-6-ol](/img/structure/B13888165.png)
